molecular formula C17H28OSi2 B14238228 tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 335396-04-8

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane

Katalognummer: B14238228
CAS-Nummer: 335396-04-8
Molekulargewicht: 304.6 g/mol
InChI-Schlüssel: VZRDUGLVCLKIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a phenoxy group substituted with a trimethylsilyl-ethynyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane typically involves multiple steps. One common method includes the reaction of 3-bromoanisole with trimethylsilylacetylene in the presence of a palladium catalyst to form 3-[(trimethylsilyl)ethynyl]anisole. This intermediate is then subjected to a reaction with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, desilylation of the trimethylsilyl group would yield the corresponding ethynyl derivative.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the functional groups involved. For example, in coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

335396-04-8

Molekularformel

C17H28OSi2

Molekulargewicht

304.6 g/mol

IUPAC-Name

tert-butyl-dimethyl-[3-(2-trimethylsilylethynyl)phenoxy]silane

InChI

InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-11-9-10-15(14-16)12-13-19(4,5)6/h9-11,14H,1-8H3

InChI-Schlüssel

VZRDUGLVCLKIGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.